molecular formula C12H19ClN2O2 B3375282 2-(2-Morpholinoethoxy)aniline hydrochloride CAS No. 109125-70-4

2-(2-Morpholinoethoxy)aniline hydrochloride

Cat. No. B3375282
CAS RN: 109125-70-4
M. Wt: 258.74
InChI Key: SQUFBPWVRXIMQP-UHFFFAOYSA-N
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Description

2-(2-Morpholinoethoxy)aniline hydrochloride is a research compound with the CAS Number: 64039-56-1 . It has a molecular formula of C12H19ClN2O2 and a molecular weight of 258.75 . The compound is usually 98% pure .


Molecular Structure Analysis

The molecular structure of 2-(2-Morpholinoethoxy)aniline hydrochloride consists of a morpholine ring attached to an ethoxy group, which is further connected to an aniline group . The InChI code for the compound is 1S/C12H18N2O2.ClH/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10,13H2;1H .

The InChI code for the compound is 1S/C12H18N2O2.ClH/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10,13H2;1H .

Scientific Research Applications

Genotoxic Activities and Carcinogenicity

Aniline derivatives, including "2-(2-Morpholinoethoxy)aniline hydrochloride," have been studied for their genotoxic potential and relationship to carcinogenic activities. Aniline hydrochloride, in particular, has been observed to induce spleen tumors in rats, potentially due to oxidative stress caused by chronic high-dose damage to the blood. However, the genotoxic effects do not seem to directly correlate with primary genetic activity, suggesting other mechanisms might be involved in the observed carcinogenic effects (Bomhard & Herbold, 2005).

Antioxidant Activity

Research on antioxidant activities has focused on the mechanism, applicability, and comparative analysis of various assays. Aniline derivatives could potentially play a role in antioxidant studies, given their chemical structure which might interact with free radicals. Detailed analysis of antioxidant capacity assays, including those based on electron transfer and hydrogen atom transfer reactions, provides insights into evaluating the antioxidant potential of compounds, including aniline derivatives (Munteanu & Apetrei, 2021).

Photocatalytic Degradation

The photocatalytic degradation of pollutants in water, including aromatic and alicyclic compounds, has been studied, with morpholine derivatives being subjects of such research. These studies aim to understand the degradation pathways and the role of catalysts like TiO2 in mineralizing pollutants, potentially offering insights into environmental applications of morpholine derivatives (Pichat, 1997).

Polymerization Processes

Rare earth metal-mediated precision polymerization of vinyl monomers, including those containing nitrogen such as morpholino derivatives, highlights the potential of these compounds in creating novel materials. This polymerization process, and the properties of resulting polymers, underscore the significance of morpholino derivatives in material science and engineering applications (Soller, Salzinger, & Rieger, 2016).

Chemical Fixation of CO2

Aniline derivatives have also been explored for their role in chemical fixation of CO2, offering a pathway to synthesize functionalized azole compounds. This application demonstrates the environmental potential of utilizing aniline derivatives in capturing CO2 and converting it into valuable chemicals (Vessally et al., 2017).

Safety and Hazards

The safety data sheet for 2-(2-Morpholinoethoxy)aniline hydrochloride indicates that it should not be released into the environment . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If swallowed or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUFBPWVRXIMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Morpholinoethoxy)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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